9-(Chlorodimethylsilyl)-9h-fluorene
Overview
Description
9-(Chlorodimethylsilyl)-9h-fluorene, also known as this compound, is a useful research compound. Its molecular formula is C15H15ClSi and its molecular weight is 258.82 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Mono- and Diacetyl-9H-Fluorene Synthesis : Friedel-Crafts acetylation of 9H-fluorene is an effective method for preparing mono- and diacetyl-9H-fluorenes, demonstrating the reactivity of 9H-fluorene and its derivatives in various solvent conditions. This research provides insights into the selectivity and efficiency of acetylation reactions involving 9H-fluorene (Titinchi et al., 2008).
Solubility and Phase Equilibrium
- Solubility in Organic Solvents : The solubility of 9H-fluoren-9-one, a derivative of 9H-fluorene, has been measured in various organic solvents. This study is crucial for understanding the solubility behavior of fluorene derivatives in different solvent systems (Wei et al., 2012).
Catalysis and Oxidation
- Aerobic Oxidation Using Graphene-Supported Alkaline Catalyst : The synthesis of 9-fluorenone derivatives from 9H-fluorenes using a graphene-supported KOH composite as a catalyst showcases the potential of 9H-fluorene in catalytic processes, particularly in environmentally friendly and cost-effective industrial applications (Zhang et al., 2013).
Fluorene Schiff Base Compounds
- Fluorene Schiff Base Synthesis and UV Properties : The reaction of 9H-fluorene-9-carbaldehyde with aromatic amines to form new Schiff base compounds reveals the utility of 9H-fluorene in creating compounds with unique UV absorption properties. This indicates potential applications in UV-sensitive materials (W. Wen-zhong, 2011).
Polymer Applications
- Polyfluorenes Without Monoalkylfluorene Defects : The synthesis of defect-free 9,9-dioctyl-9H-fluorene and its incorporation into polyfluorenes for light-emitting devices demonstrates the importance of fluorene derivatives in improving the performance of organic electronic materials (Cho et al., 2007).
Cross-Coupling Reactions
- Pd(0)-Catalyzed Cross-Coupling for 9H-Fluorene Synthesis : An efficient method for synthesizing 9H-fluorene derivatives via Pd(0)-catalyzed cross-coupling, highlights the role of 9H-fluorene in organic synthesis and pharmaceutical chemistry (Xu et al., 2015).
Properties
IUPAC Name |
chloro-(9H-fluoren-9-yl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHYCLVENKAPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340461 | |
Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154283-78-0 | |
Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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